molecular formula C9H15NO2 B12309180 rac-(5aR,9aS)-decahydro-1,3-benzoxazepin-2-one, trans

rac-(5aR,9aS)-decahydro-1,3-benzoxazepin-2-one, trans

Cat. No.: B12309180
M. Wt: 169.22 g/mol
InChI Key: OTZHCEBGHLWWDB-UHFFFAOYSA-N
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Description

rac-(5aR,9aS)-decahydro-1,3-benzoxazepin-2-one, trans is a chiral compound with significant interest in the fields of organic chemistry and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(5aR,9aS)-decahydro-1,3-benzoxazepin-2-one, trans typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the reaction conditions and reagents used can vary, but often involve the use of catalysts and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective processes. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

rac-(5aR,9aS)-decahydro-1,3-benzoxazepin-2-one, trans undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

rac-(5aR,9aS)-decahydro-1,3-benzoxazepin-2-one, trans has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(5aR,9aS)-decahydro-1,3-benzoxazepin-2-one, trans involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to rac-(5aR,9aS)-decahydro-1,3-benzoxazepin-2-one, trans include other chiral benzoxazepin derivatives and related heterocyclic compounds. Examples include:

Uniqueness

This compound is unique due to its specific stereochemistry and structural features, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with specific molecular targets makes it a valuable compound in research and industry .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

4,5,5a,6,7,8,9,9a-octahydro-3H-benzo[f][1,3]oxazepin-2-one

InChI

InChI=1S/C9H15NO2/c11-9-10-6-5-7-3-1-2-4-8(7)12-9/h7-8H,1-6H2,(H,10,11)

InChI Key

OTZHCEBGHLWWDB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CCNC(=O)O2

Origin of Product

United States

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